MC-Val-Cit-PAB-VX765

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

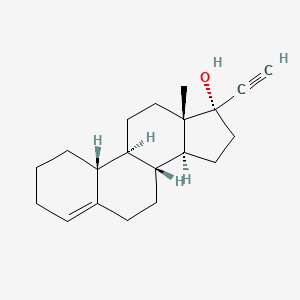

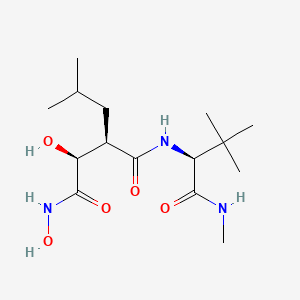

MC-Val-Cit-PAB-VX765 or MC-Val-Cit-PABC-VX765 is VX765 derivative, which is ready to conjugate with antibody, protein, or polymer for targeted drug delivery. MC-Val-Cit-PAB (also see our cat# 61023) is a a cathepsin cleavable ADC linker, which has been widely used for making antibody drug conjugate (ADC). MC-Val-Cit-PAB-VX765 molecule, the linker is covalently linked with the amino group of VX765. Belnacasan (VX765, our Cat#203165) is a caspase inhibitor.

Aplicaciones Científicas De Investigación

Targeted Drug Delivery in Cancer Therapy

MC-Val-Cit-PAB-VX765 is used in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery in cancer therapy. ADCs deliver highly potent anticancer agents selectively to tumors. A study demonstrated the synthesis of MC-Val-Cit-PAB-DOX, which was linked with cetuximab to prepare ADCs for targeting epidermal growth factor receptor (EGFR) in colorectal tumor therapy. These ADCs exhibited strong cytotoxicity against EGFR-overexpressing cells, highlighting their potential as targeted cancer therapeutics (Ye et al., 2021).

Overcoming Resistance in Antibody-Drug Conjugates

Research has explored using MC-Val-Cit-PAB-VX765 in developing ADCs that can overcome resistance to existing treatments. For example, the anthracycline-based ADC using MC-Val-Cit-PAB-VX765 was effective against B-cell malignancies resistant to vc-MMAE conjugates. This highlights its role in enhancing the efficacy of ADCs against resistant cancer types (Yu et al., 2015).

Synthesis Improvement for Antibody-Drug Conjugates

Improvements in the synthesis of the MC-Val-Cit-PAB linker, a key component in ADCs, have been reported. A modified route for synthesizing the MC-Val-Cit-PABOH linker, used in ADCs like ADCETRIS®, showed improved yield and avoided undesirable epimerization, contributing to more efficient and stable production of ADCs (Mondal et al., 2018).

Enhancing Payload Potency and Stability in ADCs

Studies have focused on enhancing the potency and stability of payloads in ADCs using MC-Val-Cit-PAB-VX765. Research indicated that the immolation of the p-Aminobenzyl Ether Linker and the stability of the payload significantly influence the cell-killing activity of ADCs, emphasizing the importance of carefully evaluating linker and payload combinations (Zhang et al., 2018).

Propiedades

Nombre del producto |

MC-Val-Cit-PAB-VX765 |

|---|---|

Fórmula molecular |

C53H71ClN10O14 |

Peso molecular |

1107.657 |

Nombre IUPAC |

4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)phenyl)carbamate |

InChI |

InChI=1S/C53H71ClN10O14/c1-7-76-50-37(28-42(68)78-50)59-47(71)38-14-12-26-63(38)49(73)44(53(4,5)6)62-45(69)32-18-21-35(34(54)27-32)60-52(75)77-29-31-16-19-33(20-17-31)57-46(70)36(13-11-24-56-51(55)74)58-48(72)43(30(2)3)61-39(65)15-9-8-10-25-64-40(66)22-23-41(64)67/h16-23,27,30,36-38,43-44,50H,7-15,24-26,28-29H2,1-6H3,(H,57,70)(H,58,72)(H,59,71)(H,60,75)(H,61,65)(H,62,69)(H3,55,56,74)/t36-,37-,38-,43-,44+,50+/m0/s1 |

Clave InChI |

WLNFKQLBEWHSAV-BVMQVVSQSA-N |

SMILES |

O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MC-Val-Cit-PAB-VX765; MC-Val-Cit-PABC-VX765; Belnacasan-conjugate; VX765-conjugate. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.